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molecular formula C25H18O5 B8498947 Bis[4-(4-hydroxyphenoxy)phenyl]methanone CAS No. 42592-70-1

Bis[4-(4-hydroxyphenoxy)phenyl]methanone

Cat. No. B8498947
M. Wt: 398.4 g/mol
InChI Key: UDCQWFNLGWCFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981035B2

Procedure details

In a 2-liter four-necked flask equipped with a condenser tube, a Dean-Stark apparatus and a nitrogen blowing tube, 66.07 g (600 mmol) of hydroquinone, 91.22 g (660 mmol) of potassium carbonate, 500 mL of dimethylacetamide and 260 mL of toluene were mixed. The mixture was heated to 120° C. with stirring under nitrogen stream and was refluxed for 4 hours for removal of the solvent and the water content in the raw materials. The reaction solution was cooled down to room temperature and was subsequently heated at 135° C. for 24 hours after addition of 6.55 g (30 mmol) of 4,4′-difluorobenzophenone for removal of toluene. The reaction solution was kept heated for another 5 hours, was subsequently cooled down to room temperature and was added dropwise to 2.5 L of water. The resulting solid substance was filtered through filter paper having the mean pore size of 1 and was vacuum dried at 80° C. for 12 hours. The resulting dried solid matter was subjected to Soxhlet extraction using acetone for 6 hours. The acetone solution was further purified by a silica gel column (eluent: hexane/ethyl acetate=1.5/1), and 10.54 g of 4,4′-bis(4-hydroxyphenoxy)benzophenone was obtained.
Quantity
66.07 g
Type
reactant
Reaction Step One
Quantity
91.22 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](=[O:12])([O-])[O-].[K+].[K+].CC(N(C)C)=[O:17].F[C:22]1[CH:36]=[CH:35][C:25]([C:26]([C:28]2[CH:33]=[CH:32][C:31](F)=[CH:30][CH:29]=2)=[O:27])=[CH:24][CH:23]=1.[C:37]1(C)[CH:42]=[CH:41]C=[CH:39][CH:38]=1>O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][C:22]2[CH:36]=[CH:35][C:25]([C:26]([C:28]3[CH:33]=[CH:32][C:31]([O:17][C:37]4[CH:42]=[CH:41][C:9]([OH:12])=[CH:39][CH:38]=4)=[CH:30][CH:29]=3)=[O:27])=[CH:24][CH:23]=2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
66.07 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
91.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
260 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.55 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter four-necked flask equipped with a condenser tube
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours for removal of the solvent
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled down to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently heated at 135° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
for removal of toluene
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was kept heated for another 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently cooled down to room temperature
ADDITION
Type
ADDITION
Details
was added dropwise to 2.5 L of water
FILTRATION
Type
FILTRATION
Details
The resulting solid substance was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
CUSTOM
Type
CUSTOM
Details
dried at 80° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The resulting dried solid matter
EXTRACTION
Type
EXTRACTION
Details
was subjected to Soxhlet extraction
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The acetone solution was further purified by a silica gel column (eluent: hexane/ethyl acetate=1.5/1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC=C(C=C3)O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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